2-[2-(4-Methoxyphenyl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethan-1-one
Description
2-[2-(4-Methoxyphenyl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethan-1-one is a heterocyclic compound featuring a 1,3-oxazole core substituted at position 2 with a 4-methoxyphenyl group and at position 5 with a ketone-linked 4-methylphenyl moiety. The oxazole ring, a five-membered aromatic system containing one oxygen and one nitrogen atom, confers rigidity and electronic diversity, making it a common scaffold in medicinal and materials chemistry. The 4-methoxy and 4-methyl substituents on the aromatic rings enhance lipophilicity and influence electronic properties, which may modulate biological activity or material stability.
Properties
CAS No. |
919778-71-5 |
|---|---|
Molecular Formula |
C19H17NO3 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C19H17NO3/c1-13-3-5-14(6-4-13)18(21)11-17-12-20-19(23-17)15-7-9-16(22-2)10-8-15/h3-10,12H,11H2,1-2H3 |
InChI Key |
LPNDADYXHMIYDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC2=CN=C(O2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Methoxyphenyl)oxazol-5-yl)-1-(p-tolyl)ethanone typically involves the condensation of 4-methoxybenzaldehyde with 2-amino-4-methylphenol in the presence of an acid catalyst to form the oxazole ring. This is followed by the acylation of the oxazole derivative with p-tolylacetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Methoxyphenyl)oxazol-5-yl)-1-(p-tolyl)ethanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as bromine or nitric acid for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Formation of 2-(2-(4-Hydroxyphenyl)oxazol-5-yl)-1-(p-tolyl)ethanone.
Reduction: Formation of 2-(2-(4-Methoxyphenyl)oxazol-5-yl)-1-(p-tolyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-(4-Methoxyphenyl)oxazol-5-yl)-1-(p-tolyl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(2-(4-Methoxyphenyl)oxazol-5-yl)-1-(p-tolyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Oxazole/Oxadiazole Cores
Analysis :
- Oxazole vs. Oxadiazole derivatives (e.g., ) often exhibit higher metabolic stability but may require additional substituents for solubility.
- Substituent Effects : The 4-methoxy group in the target compound donates electron density via resonance, contrasting with electron-withdrawing sulfonyl groups in triazole derivatives (e.g., ), which may reduce reactivity in nucleophilic environments.
Thiazole and Triazole Derivatives
Analysis :
- Thiazole vs. This may enhance interactions with enzymatic thiol groups.
- Triazole Applications : Triazole derivatives (e.g., ) are widely used in hormone therapy due to their stability and hydrogen-bonding capacity. The target oxazole derivative may lack this versatility but could offer improved aromatic stacking.
Ketone-Functionalized Derivatives
Analysis :
- Sulfoximine vs. Oxazole : Sulfoximine derivatives (e.g., ) exhibit unique electronic profiles due to the S=O group, enabling radical scavenging or enzyme inhibition. The target compound’s oxazole may prioritize aromatic interactions over redox activity.
- Pyrazoline vs. Oxazole: Pyrazolines (e.g., ) are non-aromatic, allowing conformational flexibility, whereas oxazoles’ rigidity may improve target selectivity but reduce adaptability in binding pockets.
Biological Activity
The compound 2-[2-(4-Methoxyphenyl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethan-1-one , often referred to as a derivative of oxazole, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
- Molecular Formula : C18H19N2O2
- Molecular Weight : 295.36 g/mol
- Structure : The compound features a methoxyphenyl group and an oxazole moiety, which are significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxyphenyl isocyanate with appropriate ketones under controlled conditions. The detailed synthetic pathway is crucial for understanding its biological applications.
Antimicrobial Properties
Recent studies have indicated that oxazole derivatives exhibit notable antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0048 - 0.0195 mg/mL |
| Bacillus subtilis | 4.69 - 22.9 µM |
These findings suggest that the compound may possess significant antibacterial properties, potentially useful in treating infections caused by resistant strains .
Anti-inflammatory Activity
In addition to antimicrobial effects, some oxazole derivatives have demonstrated anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
Anticancer Activity
Preliminary studies have explored the anticancer potential of oxazole derivatives. For example, certain analogs have been tested in vitro against cancer cell lines, showing cytotoxic effects and the ability to induce apoptosis . This suggests a promising avenue for further research into the therapeutic applications of this compound in oncology.
Study on Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various oxazole derivatives included this compound among several tested compounds. The results indicated that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with a particular strength against Staphylococcus aureus .
In Vivo Studies
In vivo experiments have been conducted to assess the safety and efficacy of this compound in animal models. These studies typically focus on its pharmacokinetics and potential side effects when administered at therapeutic doses .
Q & A
Q. What are the optimal conditions for synthesizing 2-[2-(4-Methoxyphenyl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethan-1-one at the laboratory scale?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and coupling steps. Key parameters include:
- Temperature : Reflux conditions (e.g., 80–100°C) for oxazole ring formation .
- Solvent : Absolute ethanol or dichloromethane for solubility and reactivity .
- Catalysts : Anhydrous potassium carbonate (K₂CO₃) for deprotonation and promoting nucleophilic substitution .
- Reaction Monitoring : TLC or HPLC to track intermediate formation and reaction completion .
Example: A 6-hour reflux in ethanol with K₂CO₃ yielded a 75% crude product, which was purified via recrystallization .
Q. How can the purity and structural identity of this compound be confirmed post-synthesis?
- Methodological Answer :
- Chromatography : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted starting materials .
- Spectroscopy :
- ¹H/¹³C NMR : Confirms substituent positions (e.g., methoxy at δ 3.8 ppm, oxazole protons at δ 8.2–8.5 ppm) .
- MS (ESI) : Molecular ion peaks ([M+H]⁺) validate molecular weight .
- X-ray Crystallography : Resolves bond angles and torsion angles (e.g., dihedral angles between oxazole and phenyl rings) .
Q. What solvents and storage conditions are suitable for maintaining stability during bioactivity assays?
- Methodological Answer :
- Solubility : DMSO or ethanol for dissolution (tested at 10 mM stock solutions) .
- Storage : Sealed vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation or hydrolysis .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., methoxy vs. methyl groups) influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict electron density distribution. The methoxy group’s electron-donating nature increases nucleophilicity at the oxazole C-5 position .
- Experimental Validation : Suzuki-Miyaura coupling with aryl boronic acids shows higher yields (82%) compared to electron-withdrawing substituents (45%) .
Q. What strategies resolve contradictions in reported biological activities (e.g., antibacterial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Studies : Test across concentrations (1–100 µM) to identify biphasic effects (e.g., cytotoxicity at >50 µM vs. antibacterial activity at 10–20 µM) .
- Target Profiling : Use SPR (Surface Plasmon Resonance) to compare binding affinities to bacterial topoisomerase vs. human kinases .
- Structural Analogs : Compare with derivatives lacking the 4-methylphenyl group (e.g., reduced cytotoxicity but retained antibacterial activity) .
Q. How can reaction intermediates be trapped or characterized to elucidate the oxazole formation mechanism?
- Methodological Answer :
- Low-Temperature Quenching : Rapid cooling (−78°C) in dry ice/acetone traps intermediates for NMR analysis .
- Isotopic Labeling : ¹⁸O-labeled reagents track oxygen incorporation into the oxazole ring via GC-MS .
- Kinetic Studies : Monitor reaction progress using in-situ IR spectroscopy to identify rate-determining steps (e.g., cyclization vs. dehydration) .
Notes for Experimental Design
- Contradiction Mitigation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Scale-Up Challenges : Use flow chemistry for >10 mmol syntheses to maintain yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
